Triphasiol

Description

This compound is a natural product found in Clausena anisata and Triphasia trifolia with data available.

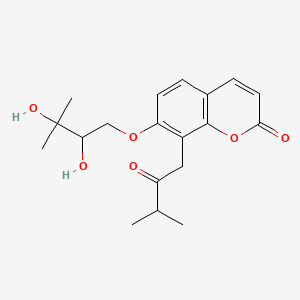

Structure

3D Structure

Properties

CAS No. |

81445-98-9 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

7-(2,3-dihydroxy-3-methylbutoxy)-8-(3-methyl-2-oxobutyl)chromen-2-one |

InChI |

InChI=1S/C19H24O6/c1-11(2)14(20)9-13-15(24-10-16(21)19(3,4)23)7-5-12-6-8-17(22)25-18(12)13/h5-8,11,16,21,23H,9-10H2,1-4H3 |

InChI Key |

DMSHDRKZHASQRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OCC(C(C)(C)O)O |

melting_point |

85 °C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Structural Elucidation of Triphasiol

Methodologies for Triphasiol Isolation and Purification The process of obtaining pure this compound from plant material involves a series of extraction and chromatographic techniques designed to separate it from other plant constituents.

Data Tables

Compounds Isolated from Triphasia trifolia Leaves

| Compound Name | Yield (%) | Source Part |

| Aurapten | 0.004 | Leaves |

| Heraclenol | 0.001 | Leaves |

| Murrangatin | 0.003 | Leaves |

| This compound | 0.001 | Leaves |

| Byakangelicin | 0.001 | Leaves |

| Mexoticin | 0.0015 | Leaves |

| Meranzin hydrate | 0.0015 | Leaves |

Note: Yields are based on dried powdered leaves. chula.ac.th

Coumarins Isolated from Poncirus trifoliata

| Compound Name | Source Part |

| This compound | Fruits (immature peel) nih.gov, Whole plant/extract snu.ac.kracs.orgnih.govsnu.ac.krdntb.gov.ua |

| Phellopterin | Fruits (immature peel) nih.gov |

| Scoparone | Fruits (immature peel) nih.gov |

| Myrsellin | Fruits (immature peel) nih.gov |

| Umbelliferone (B1683723) | Fruits (immature peel) nih.gov |

| Citropten | Fruits (immature peel) nih.gov |

| Imperatorin | Seeds nih.gov |

| Auraptene (B1665324) | Seeds nih.gov |

| Isoponcimarin | Not specified tandfonline.com |

| Ponciol | Not specified acs.orgnih.gov |

| Isosibiricin | Not specified tandfonline.com |

| Anisocoumarin E | Not specified tandfonline.com |

| Bergapten | Not specified tandfonline.com |

| Isopimpinellin | Not specified tandfonline.com |

| Byakangelicin | Not specified tandfonline.com |

| Mexoticin | Not specified tandfonline.com |

| Meranzin hydrate | Not specified tandfonline.com |

| Omphamurin | Not specified tandfonline.com |

Note: This table lists coumarins mentioned in the context of Poncirus trifoliata isolation. Specific plant parts may vary across studies.

Spectroscopic Characterization and Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is a crucial tool for determining the carbon-hydrogen framework and the arrangement of atoms in this compound. Both ¹H NMR and ¹³C NMR data are utilized. Analysis of the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provides information about the different types of protons and their environments. chula.ac.thsnu.ac.krtandfonline.com The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. chula.ac.th

For instance, ¹³C-NMR data for this compound (compound 2) in acetone-d₆ at 100 MHz showed characteristic signals including those for methyl groups, methylene (B1212753) carbons, oxygen-bearing carbons, and aromatic carbons, as well as a signal for a ketone carbonyl at δ 210.6. chula.ac.th Aromatic signals in the ¹H NMR spectrum of this compound have been reported, indicating the coumarin (B35378) core structure. snu.ac.kr

Here is a summary of some reported ¹³C-NMR data for this compound:

| Carbon Position | Chemical Shift (δ, ppm) |

| 3''-Me (two methyls) | 18.3 |

| 3'-Me | 24.9 |

| 3'-Me | 26.4 |

| C-1'' | 35.0 |

| C-3'' | 40.6 |

| C-3' | 71.2 |

| C-1' | 71.4 |

| C-2' | 76.6 |

| C-6 | 108.9 |

| C-4a | 112.3 |

| C-3 | 112.8 |

| C-8 | 113.2 |

| C-5 | 128.1 |

| C-4 | 144.5 |

| C-8a | 153.7 |

| C-2 | 160.39 |

| C-7 | 160.43 |

| C-2'' (ketone) | 210.6 |

Mass Spectrometry (MS) in this compound Analysis

Mass spectrometry provides information about the molecular weight of this compound and can help in determining its elemental composition. tandfonline.com Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used. researchgate.nettandfonline.com The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, while fragmentation patterns can provide clues about the substructures present. For this compound (C₁₉H₂₄O₆), the monoisotopic mass is 348.1572885. foodb.ca

Infrared (IR) Spectroscopy in this compound Analysis

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. tandfonline.com Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups, such as hydroxyl groups (-OH), carbonyl groups (C=O), and aromatic rings. For coumarins, a strong absorption band is typically observed around 1700-1740 cm⁻¹ due to the lactone carbonyl group. The presence of hydroxyl groups in this compound would also be indicated by characteristic broad absorption bands in the O-H stretching region.

Determination of Absolute Configuration of this compound

Determining the absolute configuration of chiral centers in this compound is essential for a complete structural characterization, as different enantiomers can exhibit different biological activities.

Application of Mosher's Ester (MTPA) and MPA Methods

The Mosher's ester method, also known as the MTPA method, is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols and amines. umn.edusigmaaldrich.comnih.gov This method involves derivatizing the chiral alcohol with enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) or its acid chloride. umn.edusigmaaldrich.comnih.govwikipedia.orgfishersci.fifishersci.comsigmaaldrich.com The resulting diastereomeric esters have different ¹H NMR chemical shifts for protons near the chiral center. umn.edusigmaaldrich.comnih.gov By analyzing the differences in chemical shifts (Δδ) between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δ_S - δ_R), the absolute configuration of the original alcohol can be deduced based on empirical rules. umn.edusigmaaldrich.comnih.gov

While the search results mention the application of the MTPA method for determining the absolute configuration of other compounds isolated from Clausena species colab.wsresearchgate.net, specific details regarding its application directly to this compound were not found in the provided snippets. However, given that this compound contains hydroxyl groups foodb.ca, this method could potentially be applied to determine the configuration of chiral hydroxyl-bearing carbons.

The term "MPA method" was also mentioned in the context of determining absolute configuration. While MTPA is α-methoxy-α-trifluoromethylphenylacetic acid wikipedia.org, MPA could potentially refer to other chiral derivatizing agents, such as 3-mercaptopropionic acid, although its application in stereochemical determination is less commonly associated with this name compared to Mosher's acid. atamanchemicals.com Further context would be needed to clarify the specific "MPA method" referred to in relation to this compound or related compounds.

Biosynthesis of Triphasiol

Proposed Biosynthetic Pathways of Coumarins in Plants

Coumarin (B35378) biosynthesis in plants primarily proceeds through the phenylpropanoid pathway, which utilizes phenylalanine as an initial substrate asm.orgontosight.aitandfonline.com. This pathway is a major route for the production of various phenolic compounds in plants ontosight.aioup.com. The core coumarin nucleus, a 2H-1-benzopyran-2-one structure, is formed via the ortho-hydroxylation of cinnamates, followed by trans/cis isomerization of the side chain and subsequent lactonization oup.com.

A common pathway involves the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL) asm.orgontosight.aitandfonline.compeerj.com. Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H) asm.orgontosight.aitandfonline.compeerj.com. p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) asm.orgontosight.aitandfonline.compeerj.com. Umbelliferone (B1683723), a simple coumarin, is formed from p-coumaroyl-CoA via p-coumaroyl CoA 2′-hydroxylase (C2′H) oup.comnih.gov. Umbelliferone serves as a precursor for more complex coumarins, including furanocoumarins and pyranocoumarins oup.comnih.gov.

Some coumarins, such as the basic coumarin itself, can also be biosynthesized via 2-coumaric acid nih.gov. Phenylalanine and trans-cinnamic acid are considered precursors, and cis-cinnamic acid has also been reported as a precursor nih.gov.

Enzymatic Steps in Triphasiol Biosynthesis

While the precise enzymatic steps leading specifically to this compound are not detailed in the search results, the biosynthesis of coumarins involves a series of enzymatic reactions catalyzed by various enzymes within the phenylpropanoid pathway and subsequent modification steps ontosight.aipeerj.com. Key enzymes involved in the formation of the coumarin nucleus and further modifications include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid asm.orgontosight.aitandfonline.compeerj.com.

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid asm.orgontosight.aitandfonline.compeerj.com.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA asm.orgontosight.aitandfonline.compeerj.com.

Coumarin synthase (COSY): Involved in the formation of coumarins from o-hydroxycinnamoyl-CoA thioesters researchgate.net.

Feruloyl-CoA ortho-hydroxylase (F6'H): A key enzyme in the ortho-hydroxylation of feruloyl-CoA, a precursor for some coumarins like scopoletin (B1681571) and its derivatives asm.orgpeerj.com.

Caffeic acid O-methyltransferase (COMT): Involved in methylation steps in the pathway asm.orgtandfonline.comresearchgate.netmdpi.com. An enzyme similar to COMT (COMT-S) has been identified as being responsible for O-methylation reactions in coumarin biosynthesis in Peucedanum praeruptorum mdpi.com.

Scopoletin 8-hydroxylase (S8H): Participates in the biosynthesis of fraxetin (B1674051) from scopoletin asm.orgresearchgate.net.

p-Coumaroyl CoA 2′-hydroxylase (C2′H): Catalyzes the conversion of p-coumaroyl CoA to umbelliferone oup.comnih.gov.

Prenyltransferases (PTs): Catalyze the transfer of prenyl moieties, which are involved in the formation of prenylated coumarins like sesquiterpene coumarins biorxiv.orgresearchgate.net. This compound is a prenylated coumarin, suggesting the involvement of prenyltransferases in its biosynthesis.

Cytochrome P450 enzymes (CYPs): Play significant roles in hydroxylation and other modification steps in coumarin biosynthesis, including ortho-hydroxylation peerj.comoup.comresearchgate.netresearchgate.netresearchgate.net.

The biosynthesis of complex coumarins like this compound likely involves additional enzymes responsible for the specific prenylation pattern and hydroxylation observed in its structure. For sesquiterpene coumarins, which share structural similarities with this compound (a coumarin core with a terpenoid-like side chain), the proposed pathway involves prenylation of a 7-hydroxycoumarin (like umbelliferone) with farnesyl diphosphate (B83284) (FDP), followed by epoxidation and cyclization catalyzed by specific enzymes biorxiv.org.

Precursor Incorporation Studies in this compound Biosynthesis

Specific precursor incorporation studies for this compound were not found in the provided search results. However, studies on coumarin biosynthesis in general have utilized precursor feeding experiments to elucidate pathways. For instance, studies feeding double-labeled cinnamic acid to plants like Melilotus alba or Gaultheria procumbens have provided insights into the ortho-hydroxylation step researchgate.net. Feeding studies have also shown that umbelliferone is a precursor for more complex coumarins oup.com.

Given that this compound is a prenylated coumarin, precursor incorporation studies would likely involve feeding labeled forms of intermediates from both the phenylpropanoid pathway (leading to the coumarin core) and the isoprenoid pathway (leading to the prenyl unit). For example, feeding labeled phenylalanine or umbelliferone, along with labeled mevalonate (B85504) or deoxyxylulose phosphate (B84403) (precursors for isoprenoids), could help trace the origin of the different parts of the this compound molecule and identify the enzymatic steps involved in their condensation and modification.

Genetic Basis of this compound Biosynthesis

The genetic basis of coumarin biosynthesis involves genes encoding the various enzymes in the pathway tandfonline.compeerj.comoup.com. Studies have identified genes encoding key enzymes like PAL, C4H, 4CL, COMT, F6'H, and C2'H in various plant species tandfonline.compeerj.comoup.comnih.govresearchgate.net.

Research indicates that genes involved in coumarin biosynthesis can be organized in gene clusters nih.govnih.gov. For example, a multi-gene cluster involved in furanocoumarin and pyranocoumarin (B1669404) biosynthesis has been identified in citrus, containing genes encoding 2-oxoglutarate-dependent dioxygenases (2OGD) with C2'H and F6'H activity nih.gov. Tandem duplications of genes like COSY and cytochrome P450 genes have also been observed and may contribute to high coumarin accumulation oup.com.

While genes specifically encoding enzymes for this compound biosynthesis have not been identified in the search results, it is likely that its biosynthesis is controlled by a set of genes encoding the necessary PAL, C4H, 4CL, C2'H, prenyltransferase, cytochrome P450, and potentially other modifying enzymes. The organization of these genes (e.g., in clusters) and their regulation at the transcriptional level would determine the production of this compound in plants.

Further research is needed to specifically identify the genes and regulatory elements responsible for the unique prenylation and hydroxylation patterns that characterize this compound.

Biological Activities of Triphasiol

Antimicrobial Activity of Triphasiol

This compound has demonstrated notable antimicrobial activities, largely attributed to its ability to interfere with essential bacterial processes, such as protein anchoring to the cell wall.

Inhibition of Staphylococcus aureus-Derived Sortase A (SrtA)

A significant area of research into this compound's antimicrobial activity involves its inhibitory effect on Sortase A (SrtA). SrtA is a bacterial transpeptidase enzyme found in Gram-positive bacteria, including Staphylococcus aureus, that plays a crucial role in anchoring surface proteins to the peptidoglycan cell wall. acs.orgnih.govnih.gov These surface proteins are essential for bacterial adhesion, immune evasion, and biofilm formation, contributing significantly to virulence. nih.govacs.org

Studies have shown that this compound can effectively inhibit the activity of SrtA derived from Staphylococcus aureus. acs.orgnih.govnih.gov The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) value. This compound has been reported to exhibit potent inhibitory activity toward S. aureus ATCC6537p-derived SrtA with an IC50 value of 34.5 μM. nih.gov Another study reported that coumarins, including this compound, isolated from Poncirus trifoliata, significantly inhibited Staphylococcus aureus-derived sortase A. acs.orgnih.gov

Comparative Analysis with Other Sortase A Inhibitors

This compound's SrtA inhibitory activity has been compared to that of other compounds. In one study evaluating inhibitors of Streptococcus mutans SrtA, this compound was used as a positive control and showed an IC50 of 25.3 μM against S. mutans SrtA. nih.gov In the same study, a novel compound, 3',3”-dihydroxy-(−)-matairesinol, isolated from Juniperus chinensis, exhibited more effective inhibitory activity against S. mutans SrtA with an IC50 of 16.1 μM. nih.gov

Another study evaluating marine-derived indole (B1671886) alkaloids for SrtA inhibition used this compound and berberine (B55584) chloride as positive controls. mdpi.com In this context, this compound showed an IC50 value of 37.9 µM against SrtA. mdpi.com Berberine chloride had an IC50 of 87.4 µM in the same assay. mdpi.com

The reported IC50 values for this compound against Sortase A from different bacterial species and in different study contexts are summarized in the table below:

| Bacterial Species | Sortase A Source | This compound IC50 (µM) | Reference |

| Staphylococcus aureus | ATCC6537p | 34.5 | nih.gov |

| Streptococcus mutans | OMZ65 | 25.3 | nih.gov |

| Staphylococcus aureus | Not specified | 37.9 | mdpi.com |

Anti-adhesion Effects of this compound on Bacterial Pathogens

Inhibition of Sortase A by this compound is linked to a reduction in bacterial adhesion, a critical step in the infection process for many Gram-positive bacteria. nih.govacs.org By preventing the proper anchoring of surface proteins, this compound can interfere with the ability of bacteria to adhere to host tissues and surfaces. nih.govacs.org

Studies on Streptococcus mutans, a key pathogen in dental caries, have shown that this compound inhibits the adhesion of this bacterium. nih.govsnu.ac.kr S. mutans utilizes SrtA to anchor surface proteins necessary for its attachment to the tooth surface and subsequent biofilm formation. snu.ac.krresearchgate.net this compound has been shown to significantly inhibit S. mutans adherence to saliva-coated hydroxyapatite (B223615) beads and biofilm formation on the surface of resin teeth in a dose-dependent manner. snu.ac.kr The anti-adhesion and anti-biofilm effects observed with this compound treatment at concentrations related to its SrtA IC50 are comparable to the behavior of srtA-deletion mutants, highlighting the importance of SrtA inhibition in these effects. nih.gov this compound's ability to inhibit SrtA-mediated S. aureus adhesion to eukaryotic cell matrix proteins, including fibrinogen and fibronectin, has also been indicated. acs.orgnih.gov

Evaluation against Other Bacterial Strains

While research has heavily focused on Sortase A inhibition in Staphylococcus aureus and Streptococcus mutans, the antimicrobial activity of extracts containing this compound against other bacterial strains has also been explored. For instance, the crude ethanolic extract from the stems of Triphasia trifolia, a plant known to contain this compound, showed antimicrobial activity against both Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis, and M. luteus) and a Gram-negative bacterium (E. coli) in agar (B569324) diffusion assays. researchgate.net The crude dichloromethane (B109758) and ethanolic extracts from the leaves of T. trifolia also showed inhibition against B. subtilis and M. luteus. researchgate.net However, specific data on the activity of isolated this compound against a broad panel of bacterial strains beyond those where SrtA inhibition has been studied is less widely reported in the provided search results.

Antifungal Activities

Information specifically detailing the antifungal activities of isolated this compound is limited in the provided search results. One study evaluating marine-derived indole alkaloids for antimicrobial activity mentioned that a different compound showed moderate antifungal activity against Candida albicans, and this study used this compound as a positive control for SrtA inhibition, but did not report this compound's own antifungal activity in that context. mdpi.com While some plant extracts containing this compound have shown antifungal properties, these effects may be due to the synergistic action of multiple compounds present in the extract. Further research is needed to definitively establish and quantify the antifungal activity of this compound as a single compound.

Other Reported

Based on the provided search results, the primary reported biological activities of this compound are centered around its antimicrobial effects, particularly its role as a Sortase A inhibitor and the resulting impact on bacterial adhesion and biofilm formation. No other distinct biological activities for this compound as a single compound were prominently featured in the search results, apart from its presence in certain fruits which could make it a potential biomarker for their consumption. hmdb.cafoodb.ca

Antioxidant Potential

Information specifically on the antioxidant potential of this compound is scarce in the provided search results. General studies on coumarins suggest they can possess antioxidant activities ctdbase.org. However, without targeted research on this compound, its specific capacity as an antioxidant remains largely unexplored in these sources.

| Activity Assessed | Research Findings Specific to this compound |

| Antioxidant Potential | Limited specific data available in provided sources. General class (coumarins) known for antioxidant properties. ctdbase.org |

Anti-inflammatory Effects

Direct research findings on the anti-inflammatory effects of this compound are not extensively detailed in the provided search results. While some studies explore the anti-inflammatory properties of extracts from plants where this compound is found, or of other related compounds like auraptene (B1665324) wikipedia.org, these effects cannot be definitively attributed solely to this compound without specific investigation of the isolated compound.

| Inflammatory Marker/Pathway | Research Findings Specific to this compound |

| Anti-inflammatory Effects | Limited specific data available in provided sources. Studies on source plant extracts or related compounds exist but are not specific to this compound. wikipedia.org |

Enzyme Modulation (excluding human clinical enzymes)

Mechanisms of Action of Triphasiol at the Molecular and Cellular Level

Triphasiol's Interaction with Sortase A Enzyme

Sortase A (SrtA) is a membrane-bound cysteine transpeptidase found in Gram-positive bacteria. It is responsible for catalyzing the covalent attachment of surface proteins containing an LPXTG motif to the peptidoglycan cell wall. snu.ac.kracs.org This process is vital for bacterial adhesion, biofilm formation, and host invasion, contributing significantly to bacterial virulence. snu.ac.kracs.org this compound has been identified as an inhibitor of SrtA from various Gram-positive bacteria, including Streptococcus mutans and Staphylococcus aureus. snu.ac.krnih.govmdpi.comresearchgate.netacs.orgnih.gov

Elucidation of Enzyme-Inhibitor Binding Dynamics

Studies have shown that this compound exhibits inhibitory activity against SrtA. For instance, this compound demonstrated strong inhibitory activity against S. mutans SrtA with an IC₅₀ value of 10 μg/mL. snu.ac.kr It also showed inhibitory activity against S. aureus SrtA, with reported IC₅₀ values of 34.5 μM and 37.9 μM. nih.govmdpi.comresearchgate.net The mechanism of SrtA inhibition often involves interaction with the enzyme's active site cysteine residue. researchgate.net While specific detailed binding dynamics of this compound with SrtA were not extensively detailed in the search results, the observed inhibition suggests a direct interaction with the enzyme, likely involving the active site or a site that allosterically affects its activity.

Here is a summary of this compound's inhibitory activity against SrtA from different bacterial species:

| Bacterial Species | SrtA IC₅₀ Value | Reference |

| Streptococcus mutans | 10 μg/mL (approx. 28.7 μM)* | snu.ac.kr |

| Streptococcus mutans | 25.3 μM | nih.gov |

| Staphylococcus aureus | 34.5 μM | nih.gov |

| Staphylococcus aureus | 37.9 μM | mdpi.comresearchgate.net |

Note: Conversion from μg/mL to μM for this compound (Molecular Weight ≈ 348.37 g/mol ) is approximate.

Molecular Docking and Computational Studies of this compound-SrtA Interactions

While the search results mention molecular docking studies in the context of identifying SrtA inhibitors and understanding their interactions with the enzyme's active site, specific detailed computational studies explicitly focused on the molecular docking of this compound with SrtA were not found. researchgate.netmdpi.comnih.govresearchgate.netnih.gov However, molecular docking is a standard technique used to predict the binding pose and affinity of a ligand to a protein, which would be crucial for understanding the precise molecular interactions between this compound and the SrtA enzyme. nih.govnih.gov Such studies typically involve evaluating binding energies and identifying key residues involved in hydrogen bonding, hydrophobic interactions, and other forces stabilizing the enzyme-inhibitor complex. researchgate.net

Impact on Bacterial Cell Wall Anchoring Processes

The primary consequence of SrtA inhibition by compounds like this compound is the disruption of the bacterial cell wall anchoring process for surface proteins. SrtA cleaves the LPXTG motif in target proteins and catalyzes the formation of a new peptide bond between the threonine residue of the motif and the pentaglycine (B1581309) cross-bridge of the peptidoglycan cell wall. snu.ac.kracs.org By inhibiting SrtA, this compound prevents the proper display of these surface proteins. acs.org This includes virulence factors such as adhesins, which are essential for bacteria to attach to host tissues and form biofilms. snu.ac.kracs.org

Studies have shown that this compound significantly inhibits the adherence of S. mutans to saliva-coated hydroxyapatite (B223615) beads and reduces biofilm formation. snu.ac.kr This indicates that this compound's inhibitory effect on SrtA directly impacts processes critical for bacterial colonization and pathogenesis. snu.ac.krnih.gov The reduction in adhesion and biofilm formation observed with SrtA inhibitors is comparable to the behavior of srtA-deletion mutants, highlighting the importance of SrtA in these processes and the potential of its inhibitors as anti-virulence agents. nih.gov

Modulation of Gene Expression by this compound in Target Organisms

Research suggests that this compound, as a component of Poncirus trifoliata extract, can modulate gene expression. researchgate.netdntb.gov.uadntb.gov.ua Studies on muscle atrophy models indicated that Poncirus trifoliata extract and its coumarin (B35378) derivatives, including this compound, upregulated genes associated with muscle function and mitochondrial health in in vivo models. researchgate.netdntb.gov.ua While these findings are not directly related to the effect of this compound on gene expression in pathogenic microorganisms, they demonstrate the compound's potential to influence gene regulatory pathways. Specific studies detailing the modulation of gene expression by this compound in bacteria, particularly concerning virulence factors or SrtA production, were not found in the provided search results. Further research would be needed to elucidate this compound's effects on bacterial gene expression profiles.

Chemical Synthesis and Derivatives of Triphasiol

Total Synthesis Approaches to Triphasiol

Total synthesis aims to construct complex molecules from simpler, commercially available precursors. While specific detailed total synthesis schemes for this compound were not extensively found in the search results, related coumarins and bisabolane (B3257923) sesquiterpenes have been synthesized using stereoselective approaches. colab.wsresearchgate.net The synthesis of coumarins often involves the formation of the benzopyrone ring system.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a strategy used to plan organic syntheses by working backward from the target molecule to simpler starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This involves hypothetical disconnections of bonds and functional group interconversions (FGIs) to arrive at readily available precursors. youtube.com For this compound, a retrosynthetic analysis would likely consider disconnections that break down its coumarin (B35378) core and the attached isoprenoid side chain. Potential disconnections could involve breaking the bond connecting the isoprenoid group to the coumarin core or cleaving bonds within the coumarin ring system itself, leading back to simpler phenolic or alicyclic precursors. The specific functional groups present in this compound (hydroxyl, methoxy (B1213986), alkene, and the coumarin lactone) would guide the choice of synthetic reactions and corresponding retrosynthetic disconnections.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for creating molecules with defined three-dimensional structures, which is often essential for biological activity. drugbank.com Given that this compound possesses stereogenic centers within its isoprenoid chain, stereoselective methodologies would be indispensable in its total synthesis. While direct examples for this compound were not detailed, the synthesis of other natural products with similar structural features, such as phenolic 1,7-dihydroxy-bisabolane sesquiterpenes, has employed asymmetric total synthesis approaches. colab.ws Techniques such as asymmetric catalysis, chiral auxiliaries, or the use of chiral building blocks would likely be applied to control the stereochemistry during the formation of the isoprenoid moiety and its attachment to the coumarin core.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of a natural product like this compound are undertaken to explore the impact of structural changes on biological activity, solubility, stability, and other properties.

Structural Modification Strategies for Enhanced Activity

Structural modification strategies for enhancing the activity of this compound analogues would involve targeted changes to different parts of the molecule. Based on SAR studies (discussed in Section 5.3), modifications to the coumarin core or the isoprenoid side chain could be explored. For instance, altering the position or nature of hydroxyl and methoxy groups on the coumarin ring might influence interactions with biological targets like Sortase A. acs.orgresearchgate.net Modifications to the double bonds or the branching pattern of the isoprenoid chain could also affect binding affinity and activity. researchgate.net Introducing different substituents or isosteric replacements are common strategies in analogue design.

Derivatization for Solubility and Stability

Derivatization is often employed to improve the physicochemical properties of a compound, such as solubility and stability. googleapis.comresearchgate.net For this compound, which contains hydroxyl groups, derivatization could involve forming esters, ethers, or glycosides to alter its polarity and solubility in different solvents or biological media. googleapis.com For example, glycosylation can significantly improve water solubility. Modifications to the potentially labile parts of the molecule, such as the double bonds in the isoprenoid chain, could be made to enhance metabolic stability or reduce degradation. researchgate.net These modifications are typically achieved through standard organic reactions.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with changes in biological activity. For this compound, SAR studies have been conducted in the context of its inhibition of Staphylococcus aureus sortase A (SrtA). researchgate.netacs.orgresearchgate.net

Research has indicated that the presence and position of functional groups on coumarin derivatives, including this compound, play a crucial role in their SrtA inhibitory activity. acs.orgresearchgate.net For example, studies on related coumarins highlighted the importance of hydroxyl groups for potency. researchgate.net Molecular docking and simulation studies can complement SAR by providing insights into the binding interactions between this compound or its analogues and the target protein, such as hydrogen bonding and hydrophobic interactions with specific amino acid residues in the active site of SrtA. acs.org

SAR studies often involve synthesizing a series of analogues with systematic structural variations and then testing their biological activity. By comparing the activities of different analogues, researchers can deduce which structural features are essential for activity and which modifications are tolerated or even enhance activity. This information is then used to guide the design of more potent and selective inhibitors.

Identification of Key Pharmacophores for Sortase A Inhibition

The identification of key pharmacophores for Sortase A inhibition by this compound and its derivatives involves understanding which structural features are essential for binding to and inhibiting the enzyme. Sortase A is a cysteine transpeptidase that anchors surface proteins containing an LPXTG motif to the bacterial cell wall, a process vital for bacterial adhesion, immune evasion, and biofilm formation. acs.orgresearchgate.netresearchgate.netnih.govnih.gov Inhibiting Sortase A disrupts this process, reducing bacterial virulence. acs.orgresearchgate.netresearchgate.netnih.gov

Studies investigating Sortase A inhibitors from natural sources, including coumarins, aim to identify the structural elements responsible for their inhibitory activity. While specific pharmacophore analysis solely focused on this compound is not detailed in the provided snippets, research on related Sortase A inhibitors provides insights. For example, analysis of Sortase A inhibition by other compounds, such as 3',3”-dihydroxy-(−)-matairesinol, indicated that hydroxyl groups at specific positions played important roles in inhibitory activity against S. mutans SrtA. nih.govtandfonline.com Another study on pyridazinone inhibitors of Sortase A revealed the presence of two hydrophobic regions and three H-bond acceptors as key pharmacophore features. researchgate.net These findings suggest that for coumarin-based inhibitors like this compound, a combination of hydrophobic interactions and hydrogen bonding capabilities mediated by specific functional groups within the coumarin scaffold and its substituents are likely to contribute to their interaction with the Sortase A active site.

Correlation between Structural Features and Biological Efficacy

The correlation between structural features and biological efficacy for this compound and its derivatives is typically explored through structure-activity relationship (SAR) studies. These studies involve synthesizing or isolating compounds with structural variations and evaluating their inhibitory potency against Sortase A, usually measured by IC₅₀ values.

This compound has been reported to exhibit inhibitory activity against Sortase A from both Staphylococcus aureus and Streptococcus mutans. Its IC₅₀ value against S. aureus ATCC6537p-derived SrtA was reported as 34.5 μM, and against S. mutans SrtA as 25.3 μM. nih.govtandfonline.com These values serve as a baseline for comparison when evaluating the efficacy of this compound derivatives.

Although detailed SAR data specifically for this compound derivatives is not extensively provided, the broader context of Sortase A inhibitor research highlights the importance of specific structural modifications. For instance, in the case of 3',3”-dihydroxy-(−)-matairesinol, the presence of hydroxyl groups at the C-3' and C-3” sites was found to be important for its inhibitory activity against S. mutans SrtA. nih.govtandfonline.com Similarly, SAR analysis of other Sortase A inhibitors has shown that modifications leading to increased lipophilicity or the presence of specific functional groups capable of hydrophobic and hydrogen bonding interactions can enhance inhibitory potency. acs.org

To illustrate the concept of structure-activity correlation in the context of Sortase A inhibitors, a hypothetical table based on general principles observed in SAR studies of similar compounds is presented below. This table is illustrative and not based on specific reported data for this compound derivatives due to the limited detail in the search results regarding such studies.

Table 1: Illustrative Correlation between Structural Features and Sortase A Inhibitory Activity (Hypothetical)

| Compound | Structural Feature Variation | Sortase A IC₅₀ (µM) | Observed Efficacy Change | Putative SAR Insight |

| This compound | Base Structure | 25.3 - 34.5 | - | Baseline activity |

| Derivative A | Modification X | Lower IC₅₀ | Increased Potency | Feature X enhances binding |

| Derivative B | Modification Y | Higher IC₅₀ | Decreased Potency | Feature Y hinders binding or interaction |

| Derivative C | Modification Z | Similar IC₅₀ | No significant change | Feature Z does not significantly impact interaction |

Note: This table is hypothetical and for illustrative purposes only, based on general principles of SAR analysis in the context of enzyme inhibitors.

Detailed research findings in SAR studies often involve synthesizing a series of derivatives with systematic modifications to the core structure of the lead compound (this compound in this case). These modifications can include altering substituents, changing the length or flexibility of side chains, or introducing/removing functional groups. The inhibitory activity of each derivative is then measured, and the resulting data are analyzed to correlate specific structural changes with observed changes in potency. This process helps in identifying the crucial parts of the molecule (pharmacophores) and understanding how they interact with the enzyme's active site, guiding the design of more potent inhibitors.

Analytical Methodologies for Triphasiol Quantification and Detection

Chromatographic Methods for Triphasiol Analysis (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation, purification, and analysis of this compound from plant extracts. Studies on the constituents of Triphasia trifoliata have utilized HPLC for the separation of coumarins, including this compound. researchgate.netresearchgate.nettandfonline.commdpi.com

Reversed-phase HPLC is a common approach in the analysis of natural products like coumarins due to its suitability for separating compounds based on their hydrophobicity. Preparative reversed-phase HPLC has been employed to isolate this compound from fractions of plant extracts. researchgate.netmdpi.com For instance, separation of a fraction from Poncirus trifoliata using semi-preparative reversed-phase HPLC with a water-methanol mobile phase afforded this compound. snu.ac.kr Another study on Juniperus chinensis also utilized semi-preparative reversed-phase HPLC followed by analytical HPLC with a water-acetonitrile gradient for the purification of compounds, where this compound was used as a reference. tandfonline.com

While HPLC is frequently reported for the isolation and purification of this compound, detailed quantitative methods specifically for this compound using HPLC or Gas Chromatography (GC) for routine quantification in various matrices are less extensively documented in the provided search results. However, chromatographic separation coupled with suitable detectors is the standard approach for both qualitative and quantitative analysis of such compounds.

Spectroscopic Methods for this compound Detection

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule, respectively. researchgate.nettandfonline.comsnu.ac.kr Combined spectroscopic analyses, including NMR data, have been used to confirm the structure of isolated this compound by comparison with known data or by comprehensive interpretation of the spectra. researchgate.nettandfonline.comsnu.ac.kr For example, the ¹H NMR spectrum of this compound shows characteristic signals indicative of its coumarin (B35378) structure and attached side chains. snu.ac.kr

Mass Spectrometry (MS) is another vital tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. researchgate.nettandfonline.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to determine the molecular formula of compounds, a technique applicable and used in the characterization of natural products like this compound. tandfonline.com UV spectroscopy provides information about the chromophores present in the molecule, which is characteristic of coumarin structures. researchgate.nettandfonline.com

Ecological and Environmental Aspects of Triphasiol

Role of Triphasiol in Plant Defense Mechanisms

Coumarins, as plant secondary metabolites, are known to play diverse roles in plant interactions with their environment. One significant role attributed to coumarins is their function as allelochemicals. researchgate.net Allelopathy is a natural strategy employed by plants involving the release of secondary metabolites that can influence the growth and development of neighboring organisms, including competing plants, herbivores, and pathogens. researchgate.net These allelochemicals can act as a defense mechanism against environmental pressures and enemies. researchgate.net

Given that this compound is a coumarin (B35378) derivative isolated from plants, it is plausible that it contributes to the defense mechanisms of the plants in which it occurs. Research indicates that coumarins, in general, can protect plants against various biotic and abiotic stresses, including insect pests and pathogens. nih.gov However, specific detailed research findings explicitly elucidating the precise role and mechanisms of this compound in plant defense are limited in the currently available literature. Its presence in plants known for producing bioactive compounds researchgate.netdspacedirect.org suggests a potential ecological function, possibly related to defense or signaling within its natural habitat.

Occurrence and Distribution in Natural Ecosystems

This compound has been reported to occur in the fruits of Poncirus trifoliata and in the leaves and twigs of Clausena excavata and Clausena anisata. researchgate.netresearchgate.netdspacedirect.org These plant species are found in various natural ecosystems depending on their native ranges. Poncirus trifoliata, for instance, is a species of deciduous, cold-hardy citrus native to northern China and Korea. Clausena species are typically found in tropical and subtropical regions of Asia and Australia.

While the presence of this compound in these specific plant parts and species has been confirmed through phytochemical studies, detailed information regarding its broader distribution and concentration in different natural ecosystems, soil types, or environmental compartments is scarce in the consulted literature. The detection of this compound in fruits imsc.res.in suggests a potential pathway for its entry into certain ecological niches through herbivory or decomposition.

Impact on Microbial Communities in its Natural Habitat

The impact of this compound on microbial communities within its natural habitat is an area with limited specific research. As a coumarin and potential allelochemical, this compound could theoretically exert influence on surrounding microbial populations. Allelochemicals derived from plants can suppress the growth and development of biological systems researchgate.net, which might include soil microbes or microorganisms interacting with the plant surfaces.

General studies on coumarins have indicated some activities against infectious diseases researchgate.net, which could imply interactions with microbial organisms. However, direct experimental data specifically investigating the effects of this compound on the diversity, composition, or activity of microbial communities in the soil or on the plant surfaces where it naturally occurs were not found in the reviewed sources. Further research would be necessary to understand any potential inhibitory or stimulatory effects this compound might have on microbial life in its native environment.

Q & A

How should researchers design a robust pharmacokinetic study for Triphasiol to ensure reproducibility?

Methodological Answer:

A well-designed pharmacokinetic study should include:

- Controlled Variables: Standardize dosage forms, administration routes (e.g., oral vs. intravenous), and sampling intervals to capture absorption, distribution, metabolism, and excretion (ADME) profiles .

- Analytical Validation: Use validated assays (e.g., HPLC-MS/MS) with calibration curves and quality controls to quantify this compound and metabolites. Report limits of detection (LOD) and quantification (LOQ) .

- Population Stratification: Account for covariates like age, gender, and hepatic/renal function in statistical models to address inter-individual variability .

- Data Transparency: Publish raw pharmacokinetic parameters (Cmax, Tmax, AUC) in supplementary materials for meta-analysis .

What strategies are effective for resolving contradictions in this compound’s efficacy data across preclinical and clinical studies?

Methodological Answer:

Address discrepancies through:

- Mechanistic Replication: Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) to confirm this compound’s target engagement, contrasting results with in vivo outcomes .

- Dose-Response Analysis: Compare preclinical effective doses (ED50) to clinical trial dosages, adjusting for species-specific metabolic scaling (e.g., allometric principles) .

- Bias Mitigation: Apply blinding in preclinical studies and use propensity score matching in clinical data to reduce confounding .

- Triangulation: Cross-validate findings with alternative methodologies (e.g., transcriptomics or proteomics) to identify off-target effects or biomarkers influencing efficacy .

How can researchers optimize literature reviews to identify knowledge gaps in this compound’s mechanism of action?

Methodological Answer:

- Systematic Search Frameworks: Use Boolean operators (e.g., "this compound AND (mechanism OR pathway)") across PubMed, Scopus, and Web of Science, filtering for peer-reviewed studies from 2010–2025 .

- Critical Appraisal: Score studies using tools like AMSTAR-2 for methodological rigor, prioritizing papers with in vivo validation or structural elucidation of this compound’s targets .

- Gap Analysis: Map reported mechanisms (e.g., kinase inhibition) against pathways omitted in existing studies (e.g., epigenetic modulation) using pathway enrichment tools (KEGG, Reactome) .

- Citation Chaining: Track forward citations of seminal papers to identify recent contradictory findings or emerging hypotheses .

What advanced statistical methods are suitable for analyzing this compound’s dose-dependent toxicity in heterogeneous populations?

Methodological Answer:

- Mixed-Effects Modeling: Incorporate random effects for genetic polymorphisms (e.g., CYP450 variants) and fixed effects for demographic factors to model toxicity thresholds .

- Machine Learning: Train classifiers (e.g., random forests) on toxicity biomarkers (e.g., liver enzymes, creatinine) to predict adverse events in subpopulations .

- Bayesian Meta-Analysis: Pool data from fragmented studies to estimate posterior probabilities of toxicity, adjusting for publication bias via funnel plots .

- Sensitivity Analysis: Test robustness of conclusions by varying assumptions (e.g., non-linear dose-response vs. threshold models) .

How should researchers validate this compound’s novel targets identified via high-throughput screening (HTS)?

Methodological Answer:

- Orthogonal Assays: Confirm HTS hits using SPR (surface plasmon resonance) for binding affinity and CRISPR/Cas9 knockout models for functional validation .

- Chemical Proteomics: Employ activity-based protein profiling (ABPP) to distinguish specific target engagement from off-target interactions .

- Phenotypic Concordance: Compare this compound’s effects in wild-type vs. target-knockout models to establish causality between target modulation and observed phenotypes .

- Data Reproducibility: Share HTS raw data (e.g., Z’-factor, hit rates) in public repositories (ChEMBL, PubChem) for independent verification .

What ethical and methodological considerations are critical when designing human trials for this compound?

Methodological Answer:

- Informed Consent Protocols: Disclose risks of novel mechanisms (e.g., immunomodulatory effects) and include data-sharing opt-ins for secondary analyses .

- Endpoint Selection: Use composite endpoints (e.g., symptom reduction + biomarker normalization) to capture multidimensional efficacy, pre-specified in trial registries (ClinicalTrials.gov ) .

- Safety Monitoring: Implement DSMB (Data Safety Monitoring Board) reviews for early termination rules if severe adverse events exceed predefined thresholds .

- Equity in Recruitment: Ensure diversity in trial cohorts using stratified sampling to reflect real-world populations affected by the target condition .

How can researchers leverage contradictory findings in this compound studies to generate new hypotheses?

Methodological Answer:

- Contradiction Mapping: Systematically catalog discrepancies (e.g., efficacy in vitro vs. in vivo) using a matrix of study designs, models, and endpoints .

- Hypothesis Generation: Apply abductive reasoning to propose mechanisms (e.g., metabolite activity or protein binding) that reconcile opposing results .

- Iterative Experimentation: Design follow-up studies to test competing hypotheses (e.g., co-administering metabolic inhibitors to assess prodrug conversion) .

- Collaborative Peer Review: Present contradictions at interdisciplinary forums to solicit feedback from pharmacologists, clinicians, and computational biologists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.